molecular formula C44H54N4O8 B1664250 L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl- CAS No. 142861-15-2

L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-

Cat. No. B1664250
M. Wt: 766.9 g/mol
InChI Key: TZRRVSCDIPHXHN-RRUVMKMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 75925 has HIV antiviral & HIV type 1 protease inhibitory activity.

Scientific Research Applications

Chiral Ligands in Catalysis

A significant application of L-Iditol derivatives is in the field of catalysis. For instance, a chiral 1,4-diphosphine derived from L-Iditol has been prepared and used as a homogeneous hydrogenation catalyst for dehydroamino acids, producing S-amino acids with moderate optical yields (Bakos, Heil, & Markó, 1983). Moreover, chiral ligands containing two dioxolane rings, starting from L-Iditol, formed cis- and trans-chelate complexes of rhodium, showing potential in asymmetric hydrogenation (Brown, Dayrit, & Sinou, 1987).

Synthesis of Derivatives and Chemical Compounds

The synthesis of L-Iditol derivatives has led to the creation of various chemical compounds. For example, 1,6-Diamino-2,5-anhydro-1,6-dideoxy-L-iditol and its derivatives have been synthesized, showing potential for the formation of tricyclic derivatives and quaternary salts with no muscarine-like biological activity (Kuszmann & Pelczer, 1981). In another instance, new chiral phosphine ligands were prepared from D-mannitol and used as asymmetric homogenous catalysts in hydroesterification of styrene (Mindong & Youfei, 2004).

Applications in Medicinal Chemistry

Although specific applications in medicinal chemistry directly involving L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl- were not found, the derivative compounds and related structures have shown potential in the field. For instance, derivatives of L-Iditol have been used in the synthesis of HIV protease inhibitors (Gurjar, Pal, Rao, Pariza, & Chorghade, 1997) and in the preparation of N-Acetylglucosaminidase inhibitors (Schumacher-Wandersleb, Petersen, & Peter, 1994).

properties

CAS RN

142861-15-2

Product Name

L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-

Molecular Formula

C44H54N4O8

Molecular Weight

766.9 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C44H54N4O8/c1-29(2)37(47-43(53)55-27-33-21-13-7-14-22-33)41(51)45-35(25-31-17-9-5-10-18-31)39(49)40(50)36(26-32-19-11-6-12-20-32)46-42(52)38(30(3)4)48-44(54)56-28-34-23-15-8-16-24-34/h5-24,29-30,35-40,49-50H,25-28H2,1-4H3,(H,45,51)(H,46,52)(H,47,53)(H,48,54)/t35-,36-,37-,38-,39+,40+/m0/s1

InChI Key

TZRRVSCDIPHXHN-RRUVMKMCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4

Appearance

Solid powder

Other CAS RN

142861-15-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 75925;  A-75925;  A75925; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-
Reactant of Route 2
Reactant of Route 2
L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-
Reactant of Route 3
L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-
Reactant of Route 4
Reactant of Route 4
L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-
Reactant of Route 5
Reactant of Route 5
L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-

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